1-Naphthyl valerate

Catalog No.
S1547349
CAS No.
4298-98-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthyl valerate

CAS Number

4298-98-0

Product Name

1-Naphthyl valerate

IUPAC Name

naphthalen-1-yl pentanoate

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3

InChI Key

GRGNAHUPACBFOF-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21

Application in Fungicide Development

Specific Scientific Field: Agronomy, Plant Protection

Summary of the Application: The compound “naphthalen-1-yl pentanoate” has been used in the development of a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), which inhibits Rhizoctonia solani .

Methods of Application or Experimental Procedures: The effects of this compound on the microscopic morphology of R. solani were studied using growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology .

Results or Outcomes: The results showed that the mycelium treated with NNPCN produced a red secretion and exhibited progressive creeping growth. Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased .

Application in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: “Naphthalen-1-yl pentanoate” or “1-Naphthyl valerate” has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives .

Methods of Application or Experimental Procedures: These derivatives have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates .

Results or Outcomes: The structures of the products were investigated by spectroscopic methods .

Application in Nonlinear Optics

Specific Scientific Field: Physics, Optics

Summary of the Application: “Naphthalen-1-yl pentanoate” has been used in the synthesis of a new dual mixed moieties of acetylide (C≡C) and chalcone (-CO-CH=CH) system namely 3-(naphthalen-1-yl)-1-(4- (phenylethynyl)phenyl)-2-propen-1-one (3NPP). This compound has applications in the field of nonlinear optics .

Methods of Application or Experimental Procedures: The compound 3NPP was successfully designed and synthesized via Claisen Schmidt condensation .

1-Naphthyl valerate is an organic compound formed from the esterification of 1-naphthol with valeric acid. It is characterized by a naphthalene ring attached to a valerate group, which is a five-carbon straight-chain carboxylic acid. This compound is part of the naphthol family, which includes various derivatives that are significant in both industrial applications and biological studies. The structure of 1-naphthyl valerate can be represented as follows:

  • Chemical Formula: C${12}$H${12}$O$_{2}$
  • Molecular Structure: The compound features a naphthalene ring (two fused benzene rings) with a hydroxyl group at the first position and a valerate group at the naphthalene's first position.

Typical of esters and aromatic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl valerate can be hydrolyzed to yield 1-naphthol and valeric acid.
  • Esterification: It can react with alcohols to form new esters, which may have different properties or applications.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the aromatic system.

Research indicates that derivatives of 1-naphthol, including 1-naphthyl valerate, exhibit various biological activities. These compounds have been studied for their potential insecticidal properties, with 1-naphthyl valerate being a metabolite of certain insecticides like carbaryl . Additionally, some studies suggest that these compounds may influence hormonal activities, such as testosterone levels in mammals .

The synthesis of 1-naphthyl valerate typically involves the esterification reaction between 1-naphthol and valeric acid. The general reaction can be summarized as follows:

text
1-Naphthol + Valeric Acid → 1-Naphthyl Valerate + Water

This reaction often requires an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester. Alternative methods may involve using coupling reagents or microwave-assisted synthesis to enhance yield and purity.

1-Naphthyl valerate has several applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are used in studies related to enzyme activity and metabolic pathways.
  • Analytical Chemistry: It is utilized in specific tests for detecting carbohydrates and proteins due to its reactivity with certain reagents.

Interaction studies involving 1-naphthyl valerate often focus on its enzymatic hydrolysis and metabolic pathways. For instance, research has shown that it can be hydrolyzed by various enzymes, indicating its potential role as a substrate in biochemical processes . Additionally, studies have explored its interactions with other biological molecules, highlighting its importance in pharmacology and toxicology.

Several compounds are structurally or functionally similar to 1-naphthyl valerate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Naphthyl acetateEsterDerived from acetic acid; commonly used as a solvent.
2-Naphthyl acetateEsterIsomer of 1-naphthyl acetate; shows different reactivity patterns.
1-Naphthyl propionateEsterDerived from propionic acid; used in flavoring and fragrance industries.
2-Naphthyl propionateEsterIsomer with distinct biological activity compared to its counterpart.
1-NaphtholAlcoholParent compound; serves as a precursor for various naphthol derivatives.

The uniqueness of 1-naphthyl valerate lies in its specific chain length and functional groups that influence its reactivity and biological activity compared to other naphthalene derivatives.

Molecular Structure and Formula (C₁₅H₁₆O₂)

1-Naphthyl valerate is an organic compound classified as an aromatic ester with the molecular formula C₁₅H₁₆O₂ [1] [27]. This compound is formed through the esterification reaction between pentanoic acid (valeric acid) and 1-naphthol, resulting in a molecule that combines both aromatic and aliphatic structural features [1] [9]. The compound is systematically named as pentanoic acid 1-naphthalenyl ester and carries the Chemical Abstracts Service registry number 4298-98-0 [26] [27].

The molecular structure consists of a naphthalene ring system attached to a pentanoate ester group through an oxygen bridge at the 1-position of the naphthalene ring [1] [31]. The naphthalene moiety provides the aromatic character, while the pentyl chain contributes aliphatic properties to the overall molecular architecture [1]. The molecular weight of 1-naphthyl valerate is 228.29 grams per mole, reflecting the combined mass of the naphthalene ring system and the pentanoic acid derivative [27] [31].

Physical Properties

Physical State and Appearance

1-Naphthyl valerate exists as a solid under standard conditions, typically appearing as a white to pale yellow crystalline material [30]. The physical appearance is consistent with other naphthyl ester compounds, which generally exhibit similar solid-state characteristics due to their aromatic nature and intermolecular interactions [6] [30]. The compound maintains its solid form at room temperature, distinguishing it from lower molecular weight esters that may be liquid under ambient conditions [30].

Melting and Boiling Points

Specific melting and boiling point data for 1-naphthyl valerate are not extensively documented in the available literature [26] [27]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. 1-Naphthyl acetate, a closely related ester, exhibits a melting point range of 41-43°C and a boiling point of 310°C [30]. Based on the additional carbon atoms in the pentyl chain of 1-naphthyl valerate, the melting point would be expected to be slightly lower than that of the acetate analog, while the boiling point would likely be higher due to increased molecular weight and van der Waals interactions [30] [29].

Solubility Profile

1-Naphthyl valerate demonstrates characteristic solubility behavior typical of aromatic esters [10] [11]. The compound is insoluble in water due to its hydrophobic aromatic structure and the absence of polar functional groups capable of hydrogen bonding with water molecules [10] [30]. In contrast, the compound exhibits good solubility in organic solvents including ethanol, benzene, and ethyl ether [10] [11]. This solubility pattern reflects the predominant influence of the aromatic naphthalene ring system on the compound's overall polarity and intermolecular interactions [11] [12].

Chemical Properties

Ester Bond Characteristics

The ester bond in 1-naphthyl valerate represents a linkage between the carboxyl group of pentanoic acid and the hydroxyl group of 1-naphthol [1] [9]. This aromatic ester bond exhibits enhanced stability compared to aliphatic esters due to the electron-donating properties of the naphthalene ring system [34] [38]. The aromatic character of the naphthyl group provides resonance stabilization that influences both the electronic properties and reactivity of the ester linkage [34] [35].

The carbonyl carbon in 1-naphthyl valerate experiences reduced electrophilicity compared to simple aliphatic esters due to the electron-donating effect of the aromatic oxygen substituent [33] [35]. This electronic effect contributes to the overall stability of the ester bond while maintaining susceptibility to nucleophilic attack under appropriate reaction conditions [33] [35].

Reactivity Patterns

1-Naphthyl valerate undergoes typical ester hydrolysis reactions through nucleophilic acyl substitution mechanisms [33] [35]. Under basic conditions, the compound participates in saponification reactions, yielding the sodium salt of pentanoic acid and 1-naphthol [33]. The hydrolysis proceeds through a two-step addition-elimination mechanism involving nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of the naphthoxide leaving group [33] [35].

Acid-catalyzed hydrolysis of 1-naphthyl valerate follows a different mechanistic pathway, involving protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack by water [35]. This reaction is reversible and reaches equilibrium under typical reaction conditions [35]. The compound can also participate in transesterification reactions when treated with other alcohols in the presence of appropriate catalysts [16].

Stability Under Various Conditions

1-Naphthyl valerate exhibits enhanced thermal stability compared to simple aliphatic esters due to the aromatic character of the naphthalene ring system [34] [38]. Aromatic esters generally demonstrate superior resistance to thermal decomposition and oxidative degradation [34] [38]. The compound maintains structural integrity under moderate heating conditions, though prolonged exposure to elevated temperatures may result in thermal decomposition [38].

The stability of 1-naphthyl valerate to light exposure is influenced by the ultraviolet-absorbing properties of the naphthalene chromophore [1] [20]. The compound absorbs ultraviolet radiation, which may lead to photochemical reactions under prolonged exposure to intense ultraviolet light [20] [21]. However, this photosensitivity also makes the compound useful in photophysical studies and applications requiring ultraviolet absorption [1] [36].

Chemical stability under various pH conditions follows typical ester behavior, with increased susceptibility to hydrolysis under both strongly acidic and basic conditions [33] [35]. The compound demonstrates good stability under neutral conditions and moderate pH ranges [35] [38].

Spectroscopic Characteristics

UV-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of 1-naphthyl valerate is dominated by the naphthalene chromophore, which exhibits characteristic π→π* electronic transitions [17] [39]. Naphthalene typically shows strong absorption around 275 nanometers with an extinction coefficient of approximately 6000 liters per mole per centimeter [39] [40]. The absorption profile of 1-naphthyl valerate is expected to closely resemble that of 1-naphthol, with potential minor shifts due to the ester substitution [20] [21].

The compound demonstrates multiple absorption bands in the ultraviolet region, reflecting the complex electronic structure of the naphthalene ring system [39] [41]. Temperature dependence studies of naphthalene derivatives show that vibrational fine structure becomes more pronounced at lower temperatures, providing additional spectroscopic detail [41].

Fluorescence Properties

1-Naphthyl valerate exhibits fluorescence properties characteristic of naphthalene derivatives [20] [21]. Based on the fluorescence behavior of 1-naphthol, the compound is expected to show excitation maximum around 290 nanometers and emission maximum around 339 nanometers [20] [21]. The fluorescence quantum yield and lifetime are influenced by the aromatic substitution pattern and the rigidity of the molecular structure [42] [46].

Naphthalene derivatives can exhibit enhanced fluorescence properties when incorporated into rigid molecular frameworks that restrict non-radiative decay pathways [46]. The ester linkage in 1-naphthyl valerate may provide some conformational restriction that influences the fluorescence characteristics compared to free 1-naphthol [36] [46].

NMR Spectral Features

The proton nuclear magnetic resonance spectrum of 1-naphthyl valerate displays characteristic signals for both the aromatic naphthalene protons and the aliphatic pentyl chain protons [22]. The aromatic protons appear in the downfield region between 7.0 and 8.5 parts per million, reflecting the deshielding effect of the aromatic ring current [22] [43]. The naphthalene proton pattern shows complex multiplicities due to the polycyclic aromatic system [22].

The aliphatic protons of the pentyl chain appear in the upfield region between 0.9 and 2.8 parts per million [32]. The methyl protons of the terminal group typically appear as a triplet around 0.9 parts per million, while the methylene protons show characteristic splitting patterns depending on their position in the chain [32]. The methylene protons adjacent to the carbonyl group are expected to appear more downfield due to the deshielding effect of the carbonyl oxygen [32].

Infrared Spectral Characteristics

The infrared spectrum of 1-naphthyl valerate exhibits characteristic absorption bands that follow the "Rule of Three" pattern typical of esters [44]. The carbonyl stretching vibration appears as a strong absorption band between 1735 and 1750 wavenumbers, reflecting the aromatic ester character [44] [23]. This position is slightly higher than simple aliphatic esters due to the electron-withdrawing effect of the aromatic ring [44].

The compound shows two distinct carbon-oxygen stretching vibrations in the 1200-1100 wavenumber region, corresponding to the asymmetric and symmetric stretching modes of the ester linkage [44]. The aromatic carbon-hydrogen stretching appears around 3030 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed at 1500 and 1600 wavenumbers [43] [44]. Additional aromatic out-of-plane bending vibrations appear in the fingerprint region below 900 wavenumbers, providing information about the substitution pattern of the naphthalene ring [43].

Table 1: Physical Properties of 1-Naphthyl Valerate
PropertyValueReference
Molecular FormulaC₁₅H₁₆O₂ [1] [27]
Molecular Weight228.29 g/mol [27] [31]
CAS Number4298-98-0 [26] [27]
Physical StateSolid [30]
AppearanceWhite to pale yellow solid [30]
Water SolubilityInsoluble [10] [30]
Organic Solvent SolubilitySoluble in ethanol, benzene, ethyl ether [10] [11]
Table 2: Spectroscopic Properties of 1-Naphthyl Valerate
Spectroscopic MethodExpected Value/RangeComments
UV-Visible Absorption275-290 nmNaphthalene π→π* transition [39] [40]
Fluorescence Excitation290 nmBased on 1-naphthol data [20] [21]
Fluorescence Emission330-350 nmStokes shift from excitation [20] [21]
Infrared (C=O stretch)1735-1750 cm⁻¹Aromatic ester carbonyl [44]
Infrared (C-O stretch)1200-1100 cm⁻¹Two peaks, Rule of Three [44]
Infrared (Aromatic C-H)3030 cm⁻¹Characteristic aromatic [43]
NMR (¹H) Aromatic7.0-8.5 ppmNaphthalene protons [22] [43]
NMR (¹H) Aliphatic0.9-2.8 ppmPentyl chain protons [32]

XLogP3

4.1

Wikipedia

1-Naphthyl valerate

Dates

Modify: 2023-08-15

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